molecular formula C6BrF11 B051381 1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane CAS No. 125112-68-7

1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane

Cat. No.: B051381
CAS No.: 125112-68-7
M. Wt: 360.95 g/mol
InChI Key: WODMJKXUZQZFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane is a fluorinated organic compound with the molecular formula C₆BrF₁₁ and a molecular weight of 360.95 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane typically involves the bromination of octafluorocyclopentane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as carbon tetrachloride (CCl₄). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and automation can help maintain precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various fluorinated cyclopentane derivatives.

    Reduction: Octafluoro-1-(trifluoromethyl)cyclopentane.

    Oxidation: Fluorinated cyclopentanones.

Scientific Research Applications

1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane is primarily related to its ability to participate in substitution and reduction reactions. The bromine atom serves as a reactive site for nucleophilic attack, facilitating the formation of various derivatives. The high fluorine content contributes to the compound’s stability and reactivity, influencing its interactions with other molecules and its overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,2,3,3,4,4,5,5-octafluorocyclopentane
  • 1-Bromo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane
  • 1-Bromo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclohexane

Uniqueness

1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane stands out due to its unique combination of a bromine atom and multiple fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

1-bromo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6BrF11/c7-1(6(16,17)18)2(8,9)4(12,13)5(14,15)3(1,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODMJKXUZQZFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6BrF11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338639
Record name 1-Bromo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125112-68-7
Record name 1-Bromo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125112-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 125112-68-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.